3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Description
Properties
IUPAC Name |
10-phenyl-7-oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c1-2-4-9(5-3-1)13-11-8-18-12-7-14-6-10(12)17(11)16-15-13;/h1-5,10,12,14H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWWDOBIQEWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC3=C(N=NN23)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it may interact with kinases, which are crucial for phosphorylation processes, and inhibit their function, leading to altered cellular signaling pathways. Additionally, it can form complexes with proteins, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, it affects metabolic pathways by inhibiting key enzymes, resulting in altered metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Biological Activity
3-Phenyl-6,7,8,8a-tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both triazole and oxazine moieties. Its molecular formula is C14H16ClN5O, and it has a molecular weight of approximately 305.77 g/mol. The presence of nitrogen atoms in the triazole and oxazine rings is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN5O |
| Molecular Weight | 305.77 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
| Melting Point | [Not determined] |
Antimicrobial Activity
Research indicates that compounds containing triazole and oxazine rings exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
The anticancer effects of related heterocyclic compounds have been widely documented. For instance, derivatives of triazoles have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.
Anti-inflammatory Effects
Compounds similar to this oxazine derivative have also been reported to possess anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators . This suggests potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds often inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : These compounds may alter signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some heterocycles can intercalate into DNA or RNA structures affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of triazole derivatives against E. coli and P. aeruginosa. The results indicated that modifications to the nitrogen-containing rings significantly enhanced activity against both pathogens . While specific data on our target compound is lacking, the findings suggest a similar potential.
Study 2: Anticancer Activity
In another investigation focusing on triazole-based compounds published in Cancer Letters, researchers demonstrated that certain derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways. This aligns with the expected behavior of this compound based on its structural analogs .
Comparison with Similar Compounds
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
- Structure: Features a triazolo-thiadiazinone moiety fused to a pyrrolo-thiazolo-pyrimidine core.
- Synthesis: Formed by reacting precursor 5 with monochloroacetic acid in ethanol and sodium acetate .
- Key Data :
- Comparison: Unlike the target compound, this analogue lacks an oxazine ring and incorporates a thiadiazinone group, which may reduce aqueous solubility compared to the hydrochloride salt form of the target .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structure : Triazolo-thiadiazoles with pyrazole and aryl substituents.
- Synthesis : Prepared via reactions in phosphorus oxychloride, leveraging cyclocondensation of thiols and carboxylic acids .
- Key Data :
Pyrazolo-Thiazole Derivatives
3,5-(Substituted Phenyl)-6-Phenyl-3,3a,5-Trihydro-2H-Pyrazolo[3,4-d]thiazoles (IIa-IIh)
- Structure : Pyrazolo-thiazoles with substituted phenyl groups.
- Synthesis : One-pot reactions involving hydrazines and thioureas under acidic conditions .
- Key Data :
- Comparison : The pyrazolo-thiazole core lacks the fused triazolo-oxazine system, resulting in smaller molecular size and altered electronic properties, which may influence receptor interactions .
Thiazolo-Pyrrolo-Pyrrole Systems
3-(4-Methoxyphenyl)-6-(Phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole
- Structure : Fully saturated thiazolo-pyrrolo-pyrrole with sulfonyl and methoxyphenyl groups.
- Synthesis : Crystallographic data confirms chair conformations in pyrrolidine rings.
- Key Data :
- Comparison : The fully hydrogenated rings enhance rigidity but reduce aromatic interactions compared to the partially unsaturated target compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. Key steps include cyclization of precursors (e.g., pyrazole or triazole derivatives) under copper catalysis or acid-mediated conditions. For example:
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Step 1 : Formation of the pyrrolo-triazole core via cycloaddition reactions, often using azides and alkynes under Huisgen conditions .
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Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
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Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.
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Optimization : Reaction temperatures (60–100°C), solvent selection (DMSO or THF), and catalyst loading (e.g., CuI at 5–10 mol%) critically influence yield .
Synthetic Step Reagents/Conditions Yield Range Core Cyclization CuSO₄, sodium ascorbate, DMSO, 80°C 45–60% Phenyl Group Introduction Pd(PPh₃)₄, K₂CO₃, DMF, 100°C 70–85% Salt Formation HCl (gas), ethanol, 0°C >90%
Q. How is the structural confirmation of this compound achieved in academic research?
- Methodological Answer : Modern physicochemical methods are essential:
- NMR Spectroscopy : and NMR verify proton environments and carbon frameworks. Aromatic protons typically appear at δ 7.2–7.8 ppm, while fused ring systems show distinct splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.12).
- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-pyrrolo system, particularly the 8a-position .
Advanced Research Questions
Q. How can computational methods resolve contradictions in physicochemical property data (e.g., logP vs. experimental solubility)?
- Methodological Answer :
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SwissADME Analysis : Predicts logP, solubility, and drug-likeness. Discrepancies arise from protonation states (e.g., hydrochloride salt vs. free base). Adjust calculations by including counterion effects .
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Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model solvation free energy and compare with experimental solubility. For example, computed logP values may deviate by ±0.5 units due to tautomeric forms .
Property Experimental Value SwissADME Prediction logP 2.8 ± 0.3 3.1 Aqueous Solubility (mg/mL) 0.15 0.09
Q. What advanced strategies are recommended for designing derivatives with improved pharmacokinetics?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to identify low-energy pathways for modifying the pyrrolo-triazolo core .
- Bioisosteric Replacement : Replace the phenyl group with pyridyl or thiophene to enhance solubility while maintaining affinity.
- In Silico Screening : Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) prioritizes derivatives with optimal binding energies .
Methodological Best Practices
Q. What analytical techniques are critical for validating purity and stability in long-term studies?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products. Retention time shifts >0.5 min indicate instability.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C confirms thermal stability).
- Karl Fischer Titration : Ensure water content <1% to prevent hydrochloride salt hydrolysis .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., celecoxib for COX-2 inhibition) to normalize activity measurements .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to reported bioactivity .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of IC₅₀ variations across replicates .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
